molecular formula C25H43NO5 B1317192 Salicyloyl phytosphingosine CAS No. 212908-67-3

Salicyloyl phytosphingosine

Cat. No.: B1317192
CAS No.: 212908-67-3
M. Wt: 437.6 g/mol
InChI Key: KBHSAMYHDBBRKS-QTJGBDASSA-N
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Description

Salicyloyl phytosphingosine is a synthetic sphingolipid derived from the combination of salicylic acid and phytosphingosine. Phytosphingosine is a naturally occurring lipid found in the stratum corneum of human skin, known for its skin-soothing and antimicrobial properties. This compound combines the beneficial effects of salicylic acid, which is known for its anti-inflammatory and keratolytic properties, with those of phytosphingosine, resulting in a compound with enhanced skin conditioning and therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicyloyl phytosphingosine typically involves the esterification of salicylic acid with phytosphingosine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process involves the activation of the carboxyl group of salicylic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the reaction with the hydroxyl group of phytosphingosine .

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological methods to produce phytosphingosine, followed by chemical synthesis to attach the salicyloyl group. The biotechnological production of phytosphingosine can be achieved using microbial fermentation processes, which offer a sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Salicyloyl phytosphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Salicyloyl phytosphingosine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its role in skin biology, particularly in maintaining the skin barrier and modulating inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne, psoriasis, and photoaging. .

    Industry: Utilized in cosmetic formulations for its skin-soothing and anti-inflammatory properties.

Mechanism of Action

Salicyloyl phytosphingosine exerts its effects through multiple mechanisms:

Properties

IUPAC Name

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSAMYHDBBRKS-QTJGBDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212908-67-3
Record name Salicyloyl phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLOYL PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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